molecular formula C17H15F2N5O B2539074 5-amino-1-(3-fluorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 902557-10-2

5-amino-1-(3-fluorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2539074
CAS RN: 902557-10-2
M. Wt: 343.338
InChI Key: ZOPMKFPOEMKWHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-amino-1-(3-fluorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide” is a chemical compound used in scientific research. Its unique structure enables diverse applications, such as drug development, catalysis, and material synthesis. The molecular formula of this compound is C17H15F2N5O, with an average mass of 343.331 Da and a monoisotopic mass of 343.124481 Da .


Molecular Structure Analysis

The molecular structure of “5-amino-1-(3-fluorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide” is characterized by the presence of two fluorobenzyl groups attached to a 1,2,3-triazole ring, which also carries an amine and a carboxamide group . The specific structural details or any X-ray crystallography data for this compound are not available in the retrieved papers.

Scientific Research Applications

Synthesis and Structural Characterization

The development and structural analysis of compounds related to 5-amino-1-(3-fluorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide have been a focal point of research. For instance, the synthesis of N‐(ferrocenylmethyl amino acid) fluorinated benzene‐carboxamide derivatives has been achieved through coupling reactions, employing a variety of amino acids. These compounds have been fully characterized using NMR, DEPT-135, COSY, and other spectroscopic methods, providing a comprehensive understanding of their molecular structures (Butler et al., 2013).

Biological Evaluation

These compounds have undergone biological evaluation for their potential anticancer properties, particularly against oestrogen-positive MCF-7 breast cancer cell lines. Some derivatives, notably those containing fluorobenzoyl groups, have exhibited cytotoxic effects, with certain compounds outperforming established anticancer drugs like cisplatin in terms of IC50 values. This suggests a promising avenue for the development of new anticancer agents with enhanced efficacy (Butler et al., 2013).

Mechanism of Action

Research has also delved into the mechanism of action of these compounds, with studies indicating that the most active derivatives are capable of inducing oxidative damage through a reactive oxygen species-mediated mechanism. This insight is crucial for understanding how these compounds interact with cancer cells and paves the way for the design of targeted therapies that exploit specific vulnerabilities in cancer cells (Butler et al., 2013).

Future Directions

The retrieved papers suggest that similar compounds have shown notable inhibition activities against tested phytopathogenic bacteria, indicating the potential of these compounds as promising agrobactericide candidates . This suggests that “5-amino-1-(3-fluorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide” may also have potential applications in this area, deserving more studies in the future .

properties

IUPAC Name

5-amino-1-[(3-fluorophenyl)methyl]-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N5O/c18-13-6-4-11(5-7-13)9-21-17(25)15-16(20)24(23-22-15)10-12-2-1-3-14(19)8-12/h1-8H,9-10,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPMKFPOEMKWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(3-fluorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

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